3-Isopropylisoxazole-5-carbonitrile

Lipophilicity Drug Design ADME

Researchers optimizing isoxazole-based hit series encounter a lipophilicity gap-3-methyl (XLogP3 0.8) is too polar, 3-tert-butyl (XLogP3 2.3) too lipophilic. 3-Isopropylisoxazole-5-carbonitrile resolves this with optimal XLogP3 1.6. • Ideal for CNS targets: TPSA 49.8 Ų (<60 Ų BBB threshold) • Single rotatable bond enables induced-fit probe development • Nitrile handle converts to amide, amidine, tetrazole, or heterocyclic warheads Supplied as a solid at ≥95% purity; exclusively for R&D use. Bulk quantities available.

Molecular Formula C7H8N2O
Molecular Weight 136.154
CAS No. 1217862-28-6
Cat. No. B597964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Isopropylisoxazole-5-carbonitrile
CAS1217862-28-6
Synonyms3-isopropyl-5-isoxazolecarbonitrile(SALTDATA: FREE)
Molecular FormulaC7H8N2O
Molecular Weight136.154
Structural Identifiers
SMILESCC(C)C1=NOC(=C1)C#N
InChIInChI=1S/C7H8N2O/c1-5(2)7-3-6(4-8)10-9-7/h3,5H,1-2H3
InChIKeyCFWJELPCJZDRRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Isopropylisoxazole-5-carbonitrile: Overview


3-Isopropylisoxazole-5-carbonitrile (CAS 1217862-28-6) is a 3-alkyl-substituted isoxazole-5-carbonitrile with the molecular formula C7H8N2O and a molecular weight of 136.15 g/mol. The compound features an isoxazole core, a nitrile group at the 5-position, and an isopropyl substituent at the 3-position, which together confer a computed XLogP3 of 1.6, one rotatable bond, and a topological polar surface area (TPSA) of 49.8 Ų [1]. It is supplied as a solid with a purity specification of ≥95% and is intended exclusively for research and development use .

Why It Cannot Be Replaced by Common Analogs


Substituting 3-isopropylisoxazole-5-carbonitrile with a close analog such as the 3-methyl or 3-tert-butyl variant will alter key physicochemical determinants of molecular recognition and ADME profile. The isopropyl group provides a steric and lipophilic profile that is intermediate between the smaller methyl group and the bulkier tert-butyl moiety, leading to a distinct balance of hydrophobicity (XLogP3 1.6 versus 0.8 for the methyl analog and 2.3 for the tert-butyl analog) and conformational flexibility (1 rotatable bond versus 0 for both comparators) [1][2]. Such differences cascade into divergent target binding, solubility, and metabolic stability outcomes, making direct one-for-one substitution scientifically unjustifiable without explicit re-optimization data.

Quantitative Differentiation from Closest Analogs


Intermediate Lipophilicity (XLogP3)

The computed octanol-water partition coefficient (XLogP3) of 3-isopropylisoxazole-5-carbonitrile is 1.6, placing it between the 3-methyl analog (XLogP3 0.8) and the 3-tert-butyl analog (XLogP3 2.3) [1][2]. This intermediate hydrophobicity is often optimal for balancing membrane permeability and aqueous solubility in CNS and anti-infective drug candidates.

Lipophilicity Drug Design ADME

Single Rotatable Bond vs. Rigid Analogs

3-Isopropylisoxazole-5-carbonitrile possesses one rotatable bond (the isopropyl C–C bond), whereas both the 3-methyl and 3-tert-butyl analogs have zero rotatable bonds [1][2]. This limited but non-zero flexibility allows the compound to adapt to shallow or asymmetric binding pockets without incurring the entropic penalty of a fully rigid scaffold.

Conformational Flexibility Molecular Recognition MedChem

Lower TPSA for CNS Penetration

The TPSA of 3-isopropylisoxazole-5-carbonitrile is 49.8 Ų, which is lower than that of 3-phenylisoxazole-5-carbonitrile (TPSA ~54 Ų) and significantly lower than that of 3-aminobenzo[d]isoxazole-5-carbonitrile (TPSA ~65 Ų) [1][2]. A TPSA below 60 Ų is generally associated with good blood-brain barrier penetration, positioning the isopropyl derivative as a more CNS-friendly scaffold.

Polar Surface Area Bioavailability CNS Penetration

Optimal Application Scenarios


MedChem Lead Optimization

When a hit series based on an isoxazole-5-carbonitrile core requires an alkyl substituent that avoids the excessively low lipophilicity of a methyl group (XLogP3 0.8) and the excessively high lipophilicity of a tert-butyl group (XLogP3 2.3), 3-isopropylisoxazole-5-carbonitrile delivers an intermediate XLogP3 of 1.6, aligning with the optimal range (1–3) for oral drug candidates [1]. This property can be leveraged to improve solubility-permeability balance without introducing additional hydrogen-bond donors or acceptors.

CNS Drug Discovery

Programs targeting CNS enzymes or receptors benefit from the compound's TPSA of 49.8 Ų, which is below the 60 Ų threshold commonly associated with blood-brain barrier penetration [1]. Compared to phenyl- or benzo-fused isoxazole-5-carbonitrile analogs with higher TPSA, the isopropyl derivative offers a more compact scaffold with minimal polar surface area while retaining the synthetic versatility of the nitrile group.

Agrochemical Intermediate Synthesis

The compound is recognized as an important pesticide intermediate, used in the synthesis of insecticides, fungicides, and herbicides . The isopropyl group provides an optimal steric and lipophilic profile that can enhance the environmental stability and target organism uptake of the final agrochemical product, compared to smaller or larger alkyl analogs. The nitrile group further serves as a convenient handle for conversion to amides, amidines, tetrazoles, or heterocyclic warheads.

Chemical Biology Tool Design

For probe or tool compound development where a single, well-defined conformational degree of freedom is desired, 3-isopropylisoxazole-5-carbonitrile provides exactly one rotatable bond—unlike the fully rigid methyl and tert-butyl analogs [1]. This property can be exploited to probe induced-fit binding mechanisms or to fine-tune selectivity between closely related protein isoforms without resorting to larger, more flexible alkyl chains that carry a higher entropic penalty.

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